molecular formula C11H10N2O2 B1148907 Ethyl 2-Cyano-3-(3-pyridyl)acrylate CAS No. 17999-71-2

Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Cat. No.: B1148907
CAS No.: 17999-71-2
M. Wt: 202.2093
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Cyano-3-(3-pyridyl)acrylate can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate . This exothermic reaction produces the polymer, which is subsequently sintered and thermally cracked to yield the monomer. Another method involves the ethoxy carbonylation of cyanoacetylene .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Cyano-3-(3-pyridyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from reactions involving this compound vary based on the type of reaction. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of Ethyl 2-Cyano-3-(3-pyridyl)acrylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-Cyano-3-(3-pyridyl)acrylate is unique due to its specific pyridyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMBXBIFKMYOLF-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CN=CC=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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